Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate
Description
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a quinoline derivative featuring a methyl ester-linked acetoxy group at position 4 of the quinoline core. The quinoline ring is substituted at position 2 with a 4-chlorophenyl group and at position 6 with a 3-methylbenzamido moiety. Its pharmacological relevance may arise from the interplay of electron-withdrawing (chlorophenyl) and lipophilic (methylbenzamido) groups, which influence solubility, stability, and target interactions .
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-16-4-3-5-18(12-16)26(31)28-20-10-11-22-21(13-20)24(33-15-25(30)32-2)14-23(29-22)17-6-8-19(27)9-7-17/h3-14H,15H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPCWKPVKMWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction
The 6-nitro substituent is reduced to an amine using hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol. Alternatively, catalytic transfer hydrogenation with ammonium formiate and Pd/C in methanol achieves quantitative conversion at ambient temperature.
Amidation with 3-Methylbenzoyl Chloride
The resulting 6-aminoquinoline reacts with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stirring at 0°C to room temperature for 12 hours affords the 3-methylbenzamido derivative in 87–92% yield.
Side reactions : Over-active acylating agents may form N-acylurea byproducts, necessitating controlled stoichiometry (1.1 equiv. acyl chloride).
Etherification at Position 4: Glycolic Acid Coupling
The acetoxy side chain is installed via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).
Mitsunobu Protocol
Quinolin-4-ol reacts with methyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method offers regioselectivity but requires anhydrous conditions and yields 65–70%.
SNAr with Methyl Bromoacetate
Activating the 4-position with electron-withdrawing groups (e.g., nitro) enables SNAr with methyl bromoacetate. Using K₂CO₃ in dimethylformamide (DMF) at 120°C for 8 hours achieves 75% conversion. Pre-activation of K₂CO₃ by calcination (360°C, 3.5 hours) enhances reactivity by increasing surface area.
Final Esterification and Purification
The carboxylic acid intermediate (from hydrolysis of the methyl ester) is re-esterified using trimethylsilyldiazomethane (TMSD) in methanol/toluene. This mild method avoids acid-catalyzed side reactions and provides >90% purity after silica gel chromatography.
Purification challenges :
- Column chromatography : Hexane/ethyl acetate (3:1) elutes nonpolar byproducts.
- Recrystallization : Ethanol/water mixtures yield crystalline product with >98% purity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
- Catalyst activation : Calcining K₂CO₃ at 360°C removes lattice water, generating active sites for SNAr reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in coupling reactions, while THF facilitates Mitsunobu kinetics.
- Temperature control : Low temperatures (0°C) during amidation minimize epimerization and over-acylation.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups are primary sites for hydrolysis, with reaction conditions dictating selectivity:
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Ester hydrolysis proceeds efficiently under basic conditions, yielding the carboxylic acid derivative .
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Amide cleavage requires harsher acidic conditions due to resonance stabilization .
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Stability studies in alkaline buffers show minimal degradation, suggesting compatibility with pharmaceutical formulation .
Electrophilic Aromatic Substitution
The quinoline core participates in electrophilic reactions, though steric hindrance from substituents modulates reactivity:
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Nitration occurs preferentially at the C5 position due to electronic directing effects of the ether oxygen .
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Sulfonation at C8 is sterically favored despite the 4-chlorophenyl group’s deactivating influence .
Functional Group Modifications
The acetoxy side chain and benzamido group enable further derivatization:
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Aminolysis retains the quinoline scaffold while introducing polar amide groups .
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Alkylation of the benzamido nitrogen enhances lipophilicity, relevant for pharmacokinetic optimization .
Stability Under Environmental Stressors
Degradation studies reveal sensitivity to UV light and oxidizing agents:
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Photodegradation involves oxidation of the quinoline nitrogen and C-Cl bond cleavage .
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Thermal stability up to 150°C supports solid-state storage without decomposition .
Catalytic Hydrogenation
Limited reactivity is observed due to aromatic stabilization:
| Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 24 hrs | Partial reduction of quinoline ring | 41% | |
| PtO₂ | H₂ (1 atm), AcOH, 12 hrs | No reaction | – |
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Hydrogenation under high-pressure Pd/C selectively reduces the quinoline ring to a tetrahydroquinoline derivative .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further research is needed to explore its catalytic coupling reactions and biological interaction mechanisms.
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula : C26H21ClN2O4
- Molecular Weight : 460.9 g/mol
- CAS Number : 1358452-66-0
These properties are crucial for understanding the compound's behavior in biological systems and its interactions with various targets.
Anticancer Activity
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate has shown promising results in inhibiting cancer cell proliferation. Its mechanism involves the modulation of key signaling pathways associated with cancer progression, particularly through interaction with enzymes and receptors that regulate cell growth and apoptosis.
Case Study :
In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells by inducing apoptosis via the MAPK signaling pathway .
Antimicrobial Properties
Quinoline derivatives are well-known for their antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains.
Research Findings :
A study indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Synthesis of Quinoline Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Core : Achieved through Skraup synthesis.
- Introduction of the Chlorophenyl Group : Utilizes Friedel-Crafts acylation.
- Esterification : Final step involves esterification with methyl chloroacetate.
These synthetic routes highlight the compound's relevance in developing other quinoline-based pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Structural Differences :
- Substituents: Two trifluoromethyl (-CF₃) groups at positions 2 and 8 instead of 4-chlorophenyl and 3-methylbenzamido.
Key Findings : - Crystallographic analysis (R factor = 0.051) revealed intermolecular C–H⋯O hydrogen bonding and a dihedral angle of 1.59° between quinoline and phenyl planes, enhancing crystal packing stability .
- Molecular Weight: 353.22 g/mol (C₁₄H₉F₆NO₃) .
N-[2-(4-Chlorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide
Structural Differences :
- Position 4: Methoxy (-OMe) instead of acetoxy group.
- Benzamido group: 3,4,5-Trimethoxy substitution vs. 3-methyl in the target compound.
Implications : - However, the methoxy at position 4 may reduce steric hindrance compared to the bulkier acetoxy group. Molecular Weight: 478.93 g/mol (C₂₆H₂₃ClN₂O₅) .
Ethyl 2-[4-(6-Methyl-4-phenylquinolin-2-yl)phenoxy]acetate
Structural Differences :
- Quinoline substituents: 6-methyl, 4-phenyl, and phenoxyethyl ester at position 2.
- Ester group: Ethyl vs. methyl in the target compound.
Implications : - Phenyl groups at positions 2 and 4 may promote π-π stacking interactions in biological targets. Molecular Weight: 397.50 g/mol (C₂₆H₂₃NO₃) .
Methyl {[6-(2-Methylbenzamido)-2-phenylquinolin-4-yl]oxy}acetate
Structural Differences :
- Benzamido group: 2-methyl substitution vs. 3-methyl in the target compound.
- Position 2: Phenyl vs. 4-chlorophenyl.
Implications : - Absence of chlorine reduces electron-withdrawing effects, possibly lowering electrophilicity .
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a quinoline derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula
- C : 26
- H : 21
- Cl : 1
- N : 2
- O : 4
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It can bind to various cellular receptors, modulating signal transduction pathways that are crucial for cell communication and function.
- DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, potentially affecting transcription and translation processes, which is significant in cancer therapy.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit anticancer properties. A study highlighted that similar compounds showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and renal cancer cell lines .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. A related study demonstrated that certain quinoline compounds exhibited potent activity against various bacterial strains, suggesting a potential application in treating infections .
Case Studies
- Study on Antitumor Efficacy :
- Antimicrobial Studies :
Data Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate?
- Methodological Answer : The synthesis involves multi-step routes, including coupling of quinoline derivatives (e.g., 4-chlorophenyl groups) with benzamide precursors. Key parameters include:
- Temperature Control : Reactions often require refluxing in polar aprotic solvents (e.g., DMF or DCM) at 80–110°C to ensure intermediate stability .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the target compound from byproducts like unreacted quinoline intermediates .
- Example Optimization Table :
| Step | Reaction Time (hr) | Solvent | Yield (%) |
|---|---|---|---|
| Quinoline-oxy coupling | 12 | DMF | 45–55 |
| Benzamido substitution | 6 | DCM | 60–70 |
Q. What spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the quinoline core (δ 8.2–8.9 ppm for aromatic protons) and acetoxy group (δ 4.3–4.5 ppm for methylene) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHClNO: 477.12) .
- X-ray Crystallography : Resolves the spatial arrangement of the 4-chlorophenyl and 3-methylbenzamido groups (e.g., dihedral angles between quinoline and benzene rings) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) due to structural similarity to known quinoline-based inhibitors .
- Assay Conditions : Use fluorescence-based enzymatic assays (IC determination) at physiological pH (7.4) and 37°C .
- Positive Controls : Compare with reference compounds like Celecoxib (COX-2) or Staurosporine (kinase inhibition) .
Advanced Research Questions
Q. How do substituent modifications (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups via Suzuki coupling. Test activity against cancer cell lines (e.g., MCF-7) .
- Data Interpretation : Chloro substituents enhance lipophilicity (logP >3.5) and membrane permeability, while methoxy groups improve solubility but reduce potency .
- Example SAR Table :
| Substituent | IC (μM, MCF-7) | logP |
|---|---|---|
| -Cl | 1.2 | 3.7 |
| -F | 2.5 | 3.1 |
| -OCH | >10 | 2.4 |
Q. How can computational modeling resolve contradictions in reported pharmacological data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). Pay attention to hydrogen bonding between the acetoxy group and Lys721 .
- MD Simulations : Run 100 ns simulations to assess stability of the quinoline-protein complex. Contradictions in IC values may arise from differential binding kinetics in vitro vs. in silico .
Q. What strategies mitigate degradation of the acetoxy group during in vivo studies?
- Methodological Answer :
- Prodrug Design : Replace the methyl ester with tert-butyl esters to reduce esterase-mediated hydrolysis .
- Formulation : Use lipid-based nanoparticles (size: 100–150 nm) to encapsulate the compound, enhancing plasma half-life from 2 hr (free form) to 8 hr .
Data Contradiction Analysis
Q. Why might anti-inflammatory activity vary between murine models and cell-based assays?
- Methodological Answer :
- Metabolic Differences : Murine liver enzymes (e.g., CYP3A4) may metabolize the compound into inactive derivatives, unlike cell lines .
- Dosage Adjustments : Calculate allometric scaling factors (e.g., body surface area) to reconcile in vitro IC (μM) with in vivo effective doses (mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
